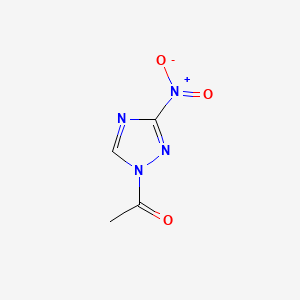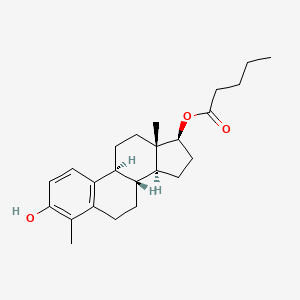
Anilazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilazine-d4 is the deuterium labeled Anilazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Anilazine-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Anilazine-d4 is 279.55 and its formula is C9HD4Cl3N4 . The SMILES representation of its structure is ClC1=C([2H])C([2H])=C([2H])C([2H])=C1NC2=NC(Cl)=NC(Cl)=N2 .Chemical Reactions Analysis
While specific chemical reactions involving Anilazine-d4 are not detailed in the sources, it is known that the compound is a stable isotope-labeled version of Anilazine . This suggests that it would participate in reactions similarly to Anilazine, with the primary difference being the presence of deuterium atoms .Physical And Chemical Properties Analysis
Anilazine-d4 has a molecular weight of 279.55 and its formula is C9HD4Cl3N4 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Binding Behavior in Aquatic Ecosystems
A study focused on the binding behavior of anilazine and its main metabolites like dihydroxyanilazine in aquatic ecosystems. This study highlighted the interaction of anilazine and its derivatives with dissolved organic matter and various extraction methods from sediment. It provides insights into the nature of bound residues formed in these environments (Klaus et al., 1998).
Optical Properties and Vibrational Analysis
Research on the electronic structure and vibrational dynamics of anilazine was conducted using Density Functional Theory. This study included the analysis of the molecular HOMO, LUMO composition, energy gap, and molecular electrostatic potential (MESP) contours, contributing to a better understanding of anilazine’s activity (Dwivedi, Aharwal, & Bajpai, 2015).
Degradation in Soil and Environmental Impact
Investigations into the degradation of anilazine in soil, particularly its behavior at various soil depths, have been carried out. These studies contribute to understanding the environmental impact and persistence of anilazine in agricultural contexts, shedding light on its long-term effects on soil health and composition (Heitmann-Weber, Mittelstaedt, & Führ, 1994).
Electrochemical Behavior and Detection Methods
Research has been conducted on the electrochemical behavior of anilazine, particularly its reduction peaks in different pH environments. This study is significant for establishing analytical procedures for determining anilazine levels in environmental samples like soil and river water (Mercan & İnam, 2008).
Impact on Microbial Activity
Studies have explored the effects of anilazine on microbial life, such as its impact on the growth, respiration, and enzyme activity of Escherichia coli. These insights are crucial for understanding anilazine’s broader ecological impacts, particularly in terms of microbial ecosystems (Garg, Tauro, Mishra, & Grover, 1981).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Anilazine-d4 is a deuterium-labeled variant of Anilazine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Anilazine-d4 may interact with its targets in a way that influences these profiles.
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways involved in drug metabolism .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Anilazine-d4 may have unique ADME properties that influence its bioavailability.
Result of Action
The incorporation of deuterium into drug molecules can potentially influence the drug’s interaction with its targets, which could result in unique molecular and cellular effects .
Propiedades
IUPAC Name |
4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anilazine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)




![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)


